methyl 3-isobutyl-1H-pyrazole-5-carboxylate chemical properties
methyl 3-isobutyl-1H-pyrazole-5-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate
Foreword: Navigating the Landscape of Novel Scaffolds
In the dynamic field of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative: methyl 3-isobutyl-1H-pyrazole-5-carboxylate . While direct literature on this exact molecule is sparse, this document serves as a technical primer, extrapolating its chemical properties, proposing robust synthetic routes, and discussing its potential applications by drawing upon established principles of pyrazole chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and resultant physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural Anatomy
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is an asymmetrically substituted pyrazole. Its structure comprises:
-
A 1H-pyrazole ring : An aromatic five-membered heterocycle that is relatively electron-rich and capable of hydrogen bonding.
-
An isobutyl group at the C3 position: A non-polar, alkyl substituent that will increase the lipophilicity of the molecule.
-
A methyl carboxylate group at the C5 position: An electron-withdrawing group that also serves as a versatile chemical handle for further derivatization.
The presence of the N-H proton on the pyrazole ring allows for the existence of tautomers, a common feature of N-unsubstituted pyrazoles.
Caption: Structure of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted properties. These values are estimations based on computational models and data from analogous structures like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate.[3][4]
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C9H14N2O2 | - |
| Molecular Weight | 182.22 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| Appearance | White to off-white solid | Similar pyrazole carboxylates are typically crystalline solids at room temperature.[4][5] |
| Melting Point | 85 - 110 °C | The presence of the N-H group allows for hydrogen bonding, likely resulting in a higher melting point than an N-alkylated analogue. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to polarity and hydrogen bonding capabilities. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The ester and pyrazole N-H provide polarity, while the isobutyl group adds non-polar character. |
| pKa | ~11-12 (pyrazole N-H) | The pyrazole N-H is weakly acidic. The second nitrogen is basic. This amphoteric nature can be exploited in purification. |
Synthesis and Purification
The most common and robust method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6] For the target molecule, a plausible and efficient route involves the reaction of a β-ketoester with hydrazine hydrate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials. The key is the initial synthesis of the appropriate β-ketoester, methyl 5-methyl-3-oxohexanoate.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Rationale: This protocol is adapted from established procedures for synthesizing similar pyrazole carboxylates.[7] The use of a β-ketoester and hydrazine is a classic and high-yielding approach to 3,5-disubstituted pyrazoles. The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization.
Materials:
-
Methyl 5-methyl-3-oxohexanoate (the β-ketoester precursor)
-
Hydrazine monohydrate
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-methyl-3-oxohexanoate (1.0 eq) in a mixture of absolute ethanol and glacial acetic acid (e.g., 100:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine monohydrate (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Experimental Protocol: Purification
Rationale: The crude product will likely contain unreacted starting materials and potential regioisomeric byproducts. Flash column chromatography is the standard and most effective method for isolating the desired product to a high degree of purity.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Crude methyl 3-isobutyl-1H-pyrazole-5-carboxylate
Procedure:
-
Prepare a silica gel slurry in a hexanes/ethyl acetate mixture (e.g., 90:10) and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 3-isobutyl-1H-pyrazole-5-carboxylate.
Spectroscopic and Analytical Characterization
Structural confirmation is a critical, self-validating step in synthesis. The combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of the target molecule's identity and purity. The predicted data below is based on spectroscopic rules and data from analogous compounds.[2][6][8]
Predicted Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11-12 (br s, 1H, N-H), 6.6 (s, 1H, pyrazole C4-H), 3.9 (s, 3H, O-CH₃), 2.6 (d, 2H, -CH₂-), 2.0 (m, 1H, -CH-), 0.9 (d, 6H, -CH(CH₃)₂) | The broad singlet at high ppm is characteristic of the acidic N-H proton. The singlet around 6.6 ppm is the pyrazole ring proton. The remaining signals correspond to the isobutyl and methyl ester groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 (C=O), ~154 (C3), ~140 (C5), ~108 (C4), ~52 (O-CH₃), ~42 (-CH₂-), ~28 (-CH-), ~22 (-CH(CH₃)₂) | The chemical shifts are indicative of the carbon environments. The ester carbonyl will be the most downfield signal. The pyrazole ring carbons will appear in the aromatic region. |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₉H₁₅N₂O₂: 183.1128; found: 183.11xx | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition of the molecule. |
| FTIR (cm⁻¹) | ~3200 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1725 (C=O stretch, ester), ~1580 (C=N stretch, ring) | Infrared spectroscopy confirms the presence of key functional groups.[2] |
Chemical Reactivity and Derivatization Potential
The utility of a building block is defined by its reactivity and the ease with which it can be elaborated into more complex structures. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate possesses two primary sites for chemical modification: the pyrazole ring and the methyl ester.
Reactions at the Ester Group
The methyl ester is a versatile handle for creating analogues, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
-
Hydrolysis: Treatment with a base like sodium hydroxide in methanol/water will readily hydrolyze the ester to the corresponding carboxylic acid.[6][8] This acid can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU), significantly expanding the accessible chemical space.
-
Amidation: Direct conversion of the ester to an amide can sometimes be achieved by heating with an amine, though this is often less efficient than the hydrolysis-coupling sequence.
Reactions at the Pyrazole Ring
-
N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst) to yield N1-substituted pyrazoles.[6] It is important to note that alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers (N1 vs. N2 substitution), which may require careful reaction optimization and chromatographic separation.[6]
-
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as halogenation or nitration. The C4 position is generally the most susceptible to electrophilic attack in 1H-pyrazoles.
Caption: Key reactivity and derivatization pathways.
Applications in Research and Development
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research.[2][9] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
-
Drug Discovery Intermediate: This molecule is an ideal starting point for library synthesis. The isobutyl group provides a lipophilic anchor, while the ester and N-H sites allow for systematic modification to probe interactions with biological targets. For example, similar pyrazole carboxylic acids are key intermediates in the synthesis of drugs like Sildenafil.[3]
-
Fragment-Based Screening: The relatively small size and defined chemical handles make this compound suitable for inclusion in fragment libraries for screening against protein targets.
-
Agrochemical Research: Pyrazole amides are known to play a significant role in agrochemical research, particularly as fungicides.[6] The derivatization of the title compound into amides could yield novel candidates for crop protection.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 3-isobutyl-1H-pyrazole-5-carboxylate is not available, general precautions for similar laboratory chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation, consistent with related pyrazole derivatives.[10][11][12]
Conclusion
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate represents a valuable, albeit underexplored, building block for chemical synthesis. Its straightforward preparation, versatile chemical handles, and the established biological relevance of the pyrazole core make it an attractive scaffold for researchers in drug discovery and materials science. This guide provides a comprehensive, experience-based framework for its synthesis, characterization, and strategic application. By leveraging these foundational principles, scientists can confidently incorporate this promising molecule into their research and development pipelines, paving the way for future innovations.
References
-
Gedgaudas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3732. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Gedgaudas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (2024). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-657. Available at: [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Singh, R., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. Available at: [Link]
-
Siddiqui, H. L., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M833. Available at: [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]
- Thermo Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate - Safety Data Sheet. Retrieved from a publicly available SDS for a similar compound.
-
Pharmaffiliates. (n.d.). 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]
- Generic SDS Provider. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate [myskinrecipes.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
